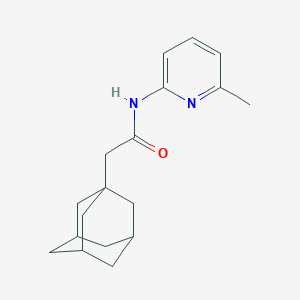
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux conditions, followed by treatment with hydrazine hydrate and subsequent condensation with aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with folic acid synthesis in bacteria, similar to other isoxazole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar isoxazole ring structure.
Isoxazole-substituted 1,3,4-oxadiazoles: Compounds with antimicrobial activity.
Schiff bases derived from isoxazole: Compounds with potential biological activities.
Uniqueness
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific structure and the combination of the isoxazole and phthalazinecarboxamide moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H10N4O3 |
|---|---|
Poids moléculaire |
270.24g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-3H-phthalazine-1-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c1-7-6-10(17-20-7)14-13(19)11-8-4-2-3-5-9(8)12(18)16-15-11/h2-6H,1H3,(H,16,18)(H,14,17,19) |
Clé InChI |
HEGLOSCDWYAKQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=NNC(=O)C3=CC=CC=C32 |
SMILES canonique |
CC1=CC(=NO1)NC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methylphenyl)prolinamide](/img/structure/B496722.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3,3-diphenylpropanamide](/img/structure/B496723.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B496728.png)
![2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B496733.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,4-dimethoxyphenyl)prolinamide](/img/structure/B496736.png)
![2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B496737.png)
![N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496738.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B496739.png)
![N-{[1,1'-BIPHENYL]-2-YL}-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496740.png)
![N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B496741.png)
![1-[5-(4-Fluorophenyl)-2-furoyl]-4-phenylpiperidine](/img/structure/B496743.png)

